2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 1112-24-9
VCID: VC3822977
InChI: InChI=1S/C6H15NO3/c1-7(2)6(3-8,4-9)5-10/h8-10H,3-5H2,1-2H3
SMILES: CN(C)C(CO)(CO)CO
Molecular Formula: C6H15NO3
Molecular Weight: 149.19 g/mol

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol

CAS No.: 1112-24-9

Cat. No.: VC3822977

Molecular Formula: C6H15NO3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol - 1112-24-9

Specification

CAS No. 1112-24-9
Molecular Formula C6H15NO3
Molecular Weight 149.19 g/mol
IUPAC Name 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
Standard InChI InChI=1S/C6H15NO3/c1-7(2)6(3-8,4-9)5-10/h8-10H,3-5H2,1-2H3
Standard InChI Key FGLZHYIVVZTBQJ-UHFFFAOYSA-N
SMILES CN(C)C(CO)(CO)CO
Canonical SMILES CN(C)C(CO)(CO)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central propane-1,3-diol framework, with a dimethylamino group (-N(CH₃)₂) and a hydroxymethyl (-CH₂OH) group attached to the central carbon (C2). This arrangement creates a tetrahedral geometry around the central carbon, as evidenced by 3D conformational analysis . The presence of multiple hydroxyl groups facilitates hydrogen bonding, while the dimethylamino group introduces basicity.

Key Structural Features:

  • IUPAC Name: 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol .

  • SMILES: CN(C)C(CO)(CO)CO .

  • InChIKey: FGLZHYIVVZTBQJ-UHFFFAOYSA-N .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight149.19 g/mol
Boiling PointNot reported
Density~0.989 g/cm³ (estimated)
LogP (Partition Coefficient)-1.74
TPSA (Topological Polar Surface Area)63.93 Ų

The compound’s low LogP value indicates high hydrophilicity, consistent with its three hydroxyl groups. Its TPSA reflects strong hydrogen-bonding potential, critical for interactions in biological systems .

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves the Eschweiler-Clarke reaction of 2-amino-1,3-propanediol with formaldehyde and formic acid :

  • Reagents:

    • 2-Amino-1,3-propanediol (45.6 g).

    • Formic acid (113 mL).

    • 37% Formaldehyde (90 mL).

  • Procedure:

    • The mixture is stirred at 20°C for 2 hours, then heated to 80°C overnight.

    • Hydrochloric acid (60 mL) is added post-reaction, followed by pH adjustment to 12 with NaOH.

    • Purification via vacuum distillation yields the product with a 68.65% yield .

Alternative Methods

While less common, reductive amination of ketones or nucleophilic substitution of haloalkanes may be employed, though these routes are less efficient for scaling.

Applications in Science and Industry

Biochemical Buffering Agent

The compound’s pKa ~6.5–9.0 enables its use in stabilizing pH-sensitive biological systems. Unlike traditional buffers like Tris-HCl, its tertiary amine group provides enhanced buffering capacity in mildly acidic to neutral ranges .

Stabilization of Biomolecules

  • Nucleic Acids: Prevents denaturation during PCR by chelating metal ions.

  • Proteins: Reduces aggregation in enzyme assays via hydroxyl-mediated hydrogen bonding.

Pharmaceutical Intermediate

Its dual functionality (amine + hydroxyl) allows conjugation with drug molecules, as seen in prodrug designs for enhanced solubility .

Industrial Uses

  • Polymer Synthesis: Acts as a crosslinker in epoxy resins .

  • Surfactants: Serves as a precursor for quaternary ammonium compounds .

HazardGHS ClassificationPrecautions
Skin irritationH315Use gloves
Serious eye damageH318Wear goggles
Respiratory irritationH335Use in ventilated area

Data from safety sheets highlight risks of dermal and ocular exposure, necessitating PPE during handling .

Ecotoxicology

Comparative Analysis with Structural Analogues

CompoundStructureKey DifferencesApplications
2-Amino-2-hydroxymethyl-1,3-propanediol (Tris)Lacks dimethylamino groupBuffering (pH 7–9)
TrimethylolpropaneThree hydroxymethyl groupsHigher hydrophilicityPolymer crosslinking
Neopentyl glycolTwo methyl groups on C2Reduced solubility in waterSurfactant synthesis

The dimethylamino group in 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol confers superior buffering versatility compared to Tris, while its branched structure enhances thermal stability in polymers .

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